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Executive Summary
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in a

signaling pathway crucial for regulating cell survival, proliferation, metabolism, and growth. The

AKT family comprises three highly homologous isoforms—AKT1, AKT2, and AKT3—each with

distinct, overlapping, and sometimes opposing roles in both normal physiology and cancer. The

phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is

one of the most frequently dysregulated signaling cascades in human cancers, making AKT an

attractive therapeutic target. However, the unique functions of each isoform necessitate a

nuanced, isoform-specific approach to drug development and therapeutic strategies. This guide

provides a comprehensive technical overview of the roles of AKT isoforms in cancer, including

their signaling pathways, quantitative alterations in various malignancies, and detailed

experimental protocols for their study.

The AKT Isoforms: Distinct and Overlapping
Functions in Cancer
While structurally similar, the three AKT isoforms exhibit non-redundant functions that

contribute differently to tumorigenesis and cancer progression.
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AKT1 (PKBα): Generally considered a key regulator of cell survival and proliferation.[1]

Studies have shown that AKT1 is crucial for the initiation and development of breast tumors.

[2] Paradoxically, some research indicates that AKT1 can suppress cell migration and

invasion, suggesting a dual, context-dependent role in cancer.[3] For instance, in breast

cancer cells, overexpression of AKT1 has been shown to block motility and invasion.[3]

AKT2 (PKBβ): Primarily associated with the regulation of glucose metabolism and is highly

expressed in insulin-responsive tissues.[4] In the context of cancer, AKT2 is frequently linked

to increased cell migration, invasion, and metastasis.[5] Amplification and high expression of

AKT2 are observed in several cancers, including pancreatic, ovarian, and breast cancer, and

often correlate with a more aggressive phenotype and poorer prognosis.[4][5]

AKT3 (PKBγ): While the least studied of the three isoforms, AKT3 has been implicated in the

development and progression of specific cancer types, notably melanoma and estrogen

receptor-negative breast cancer.[4][6][7][8][9] In melanoma, selective activation of AKT3

promotes cell survival and tumor development in a significant percentage of cases.[7][8][9]

Quantitative Data on AKT Isoform Alterations in
Cancer
The differential involvement of AKT isoforms in cancer is reflected in their patterns of genetic

and expression alterations across various tumor types.

Table 1: Frequency of AKT Isoform Mutations in
Selected Cancers (TCGA Data)
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Cancer Type
AKT1 Mutation
Frequency

AKT2 Mutation
Frequency

AKT3 Mutation
Frequency

Breast Cancer ~3.2%[10]
Low/Not Statistically

Significant[11]

Low/Not Statistically

Significant[11]

Endometrial Cancer >0.5%[11]
Low/Not Statistically

Significant[11]
Observed[12]

Lung Adenocarcinoma >0.5%[11]
~2.5% (in lung

carcinomas)[13]

Low/Not Statistically

Significant[11]

Gastric Cancer
Low/Not Statistically

Significant
~2.0%[13]

Low/Not Statistically

Significant

Colorectal Cancer
Low/Not Statistically

Significant
Low[14] Observed[12]

Melanoma
Low/Not Statistically

Significant

Low/Not Statistically

Significant

E17K mutation in ~4%

of tumors[6]

Data compiled from The Cancer Genome Atlas (TCGA) and other cited genomic studies.

Frequencies can vary based on the specific cohort and detection methods.

Table 2: Overexpression and Amplification of AKT
Isoforms in Cancer
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Isoform Cancer Type Nature of Alteration Prevalence

AKT1
Gastric

Adenocarcinoma
Amplification Detected[5]

Breast Cancer
Overexpression/Ampli

fication

Frequently

observed[2]

AKT2 Ovarian Cancer Amplification Detected[4]

Pancreatic Cancer Amplification Detected[4]

Breast Cancer Amplification Detected[4]

Colorectal Cancer High Expression
Correlates with poor

survival[5]

AKT3 Melanoma
Overexpression/Activa

tion

43-60% of sporadic

melanomas[7][8]

ER-negative Breast

Cancer
High Expression

Associated with this

subtype[4]

Glioma Amplification
Frequently

amplified[15]

Table 3: Selectivity of AKT Inhibitors (IC50 Values in nM)
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Inhibitor Type
AKT1 IC50
(nM)

AKT2 IC50
(nM)

AKT3 IC50
(nM)

Uprosertib

(GSK2141795)
Pan-AKT 180 328 38

Afuresertib

(GSK2110183)
Pan-AKT 0.08 2 2.6

MK-2206 Pan-AKT 5 12 65

Capivasertib

(AZD5363)
Pan-AKT 3 7 7[16]

Ipatasertib

(GDC-0068)
Pan-AKT 5 18 8

A-674563 AKT1-selective 11 - -

CCT128930 AKT2-selective - 6 -

IC50 values represent the concentration of the inhibitor required to reduce the activity of the

kinase by 50% and can vary depending on the assay conditions.

Signaling Pathways
The activation of AKT isoforms is a multi-step process initiated by various upstream signals,

leading to the phosphorylation of a wide array of downstream substrates that govern cellular

processes.

Canonical PI3K/AKT Signaling Pathway
Growth factors binding to Receptor Tyrosine Kinases (RTKs) activate PI3K, which then

phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol

(3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with Pleckstrin Homology

(PH) domains, including AKT and Phosphoinositide-dependent kinase 1 (PDK1). This co-

localization at the plasma membrane facilitates the phosphorylation of AKT at two key residues:

Threonine 308 (in AKT1) by PDK1 and Serine 473 (in AKT1) by mTOR Complex 2 (mTORC2),

leading to full activation. Activated AKT then phosphorylates a multitude of downstream targets.
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Figure 1: Canonical PI3K/AKT Signaling Pathway.
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Opposing Roles of AKT1 and AKT2 in Cell Migration
A critical aspect of AKT isoform biology in cancer is the opposing roles of AKT1 and AKT2 in

regulating cell motility and invasion, particularly in breast cancer. AKT1 has been shown to

inhibit migration, in part through the phosphorylation and subsequent degradation of the

transcription factor Twist1, a key driver of the epithelial-to-mesenchymal transition (EMT).[3]

Conversely, AKT2 promotes migration and invasion, although the precise downstream effectors

are still being fully elucidated.
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Figure 2: Opposing roles of AKT1 and AKT2 in cell migration.

Experimental Protocols
Studying the isoform-specific functions of AKT requires a range of molecular and cellular

biology techniques. Below are detailed protocols for key experiments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 19 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4794388/
https://www.benchchem.com/product/b12397698?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Western Blotting for AKT Isoform Expression and
Phosphorylation
This protocol allows for the detection and semi-quantification of total and phosphorylated AKT

isoforms in cell lysates or tissue homogenates.

Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

Transfer apparatus and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:

Rabbit anti-pan-AKT

Rabbit anti-phospho-AKT (Ser473)

Rabbit anti-phospho-AKT (Thr308)

Isoform-specific antibodies: Rabbit anti-AKT1, anti-AKT2, anti-AKT3

HRP-conjugated anti-rabbit secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Lysate Preparation:

Harvest cells and wash with ice-cold PBS.
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Lyse cells in ice-cold lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration.

SDS-PAGE and Transfer:

Denature 20-40 µg of protein per lane by boiling in Laemmli buffer for 5 minutes.

Separate proteins on an SDS-PAGE gel.

Transfer proteins to a PVDF membrane.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (diluted in blocking buffer as per

manufacturer's recommendation) overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at

room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

Capture the chemiluminescent signal using an imaging system.

Analyze band intensities using densitometry software.
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Figure 3: Western Blotting experimental workflow.

In Vitro Kinase Assay for AKT Isoform Activity
This assay measures the ability of immunoprecipitated AKT isoforms to phosphorylate a

specific substrate, providing a direct measure of their kinase activity.[17][18][19][20]

Materials:

Cell lysate prepared as in 4.1.

Isoform-specific AKT antibodies (for immunoprecipitation).

Protein A/G agarose beads.

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT,

0.1 mM Na3VO4, 10 mM MgCl2).

ATP solution (e.g., 10 mM).

Recombinant GSK-3α/β peptide substrate.

[γ-³²P]ATP (for radioactive detection) or anti-phospho-GSK-3 antibody (for non-radioactive

detection).

Phosphocellulose paper and scintillation counter (for radioactive method).

SDS-PAGE and Western blotting reagents (for non-radioactive method).

Procedure:

Immunoprecipitation:

Incubate 200-500 µg of cell lysate with 1-2 µg of an isoform-specific AKT antibody for 2

hours at 4°C with gentle rotation.

Add 20 µl of Protein A/G agarose bead slurry and incubate for another 1 hour at 4°C.
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Wash the beads three times with lysis buffer and twice with kinase assay buffer.

Kinase Reaction:

Resuspend the beads in 40 µl of kinase assay buffer.

Add 1 µg of GSK-3 substrate.

Initiate the reaction by adding 10 µl of ATP solution (containing [γ-³²P]ATP for radioactive

detection). Final ATP concentration is typically 100-200 µM.

Incubate at 30°C for 30 minutes with occasional mixing.

Detection:

Radioactive Method:

Terminate the reaction by adding phosphoric acid.

Spot the reaction mixture onto P81 phosphocellulose paper.

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Non-Radioactive Method:

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

Analyze the reaction mixture by Western blotting using an antibody specific for

phosphorylated GSK-3.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 19 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Kinase Reaction

Detection

Prepare Cell Lysate

Immunoprecipitate
Isoform-Specific AKT

(e.g., AKT2)

Add Kinase Buffer
& GSK-3 Substrate

Initiate with ATP
([γ-³²P]ATP or cold ATP)

Incubate at 30°C

Radioactive:
Spot on P81 paper,

Wash, Scintillation Count

Non-Radioactive:
Western Blot for

p-GSK-3

Click to download full resolution via product page

Figure 4: In vitro AKT kinase assay workflow.

Transwell Migration/Invasion Assay
This assay is used to assess the role of specific AKT isoforms in cell migration (through a

porous membrane) and invasion (through an extracellular matrix-coated membrane).
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Materials:

Transwell inserts (e.g., 8 µm pore size).

Matrigel (for invasion assay).

Serum-free cell culture medium.

Medium containing a chemoattractant (e.g., 10% FBS).

Cells with knockdown or overexpression of a specific AKT isoform.

Cotton swabs.

Methanol for fixation.

Crystal violet solution for staining.

Procedure:

Preparation:

For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel

and allow it to solidify.

Pre-hydrate the inserts with serum-free medium.

Cell Seeding:

Resuspend cells (e.g., 5 x 10⁴ cells) in serum-free medium.

Add the cell suspension to the upper chamber of the Transwell insert.

Add medium containing a chemoattractant to the lower chamber.

Incubation:

Incubate the plate for 12-48 hours (time is cell-type dependent) at 37°C in a CO₂

incubator.
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Staining and Quantification:

Remove the inserts from the plate.

Use a cotton swab to gently remove the non-migrated/invaded cells from the top surface

of the membrane.

Fix the cells on the bottom surface of the membrane with methanol for 10 minutes.

Stain the cells with crystal violet solution for 20 minutes.

Wash the inserts with water and allow them to air dry.

Count the number of migrated/invaded cells in several random fields under a microscope.

Co-Immunoprecipitation (Co-IP) for a Novel Protein
Interaction
This protocol is designed to identify and validate protein-protein interactions with a specific AKT

isoform.[21][22][23][24]

Materials:

Co-IP lysis buffer (non-denaturing, e.g., Triton X-100 based).

Antibody against the AKT isoform of interest ("bait" protein).

Control IgG from the same species as the primary antibody.

Protein A/G agarose or magnetic beads.

Western blot reagents.

Procedure:

Lysate Preparation:

Prepare cell lysate using a non-denaturing lysis buffer to preserve protein complexes.
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Pre-clearing:

Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific

binding.

Centrifuge and collect the pre-cleared supernatant.

Immunoprecipitation:

Incubate the pre-cleared lysate with the anti-AKT isoform antibody or control IgG overnight

at 4°C.

Add Protein A/G beads and incubate for another 1-3 hours.

Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

Elution and Analysis:

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Analyze the eluate by Western blotting using an antibody against the suspected interacting

protein ("prey"). The presence of the prey protein in the AKT isoform IP lane, but not in the

control IgG lane, indicates an interaction.

Immunohistochemistry (IHC) for AKT Isoform
Localization
IHC allows for the visualization of the expression and subcellular localization of AKT isoforms

within tissue sections.[25][26][27]

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Xylene and ethanol series for deparaffinization and rehydration.

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
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Hydrogen peroxide solution to block endogenous peroxidases.

Blocking serum.

Primary antibody against the AKT isoform of interest.

Biotinylated secondary antibody.

Streptavidin-HRP conjugate.

DAB chromogen substrate.

Hematoxylin counterstain.

Procedure:

Deparaffinization and Rehydration:

Incubate slides in xylene, followed by a graded series of ethanol, and finally water.

Antigen Retrieval:

Perform heat-induced epitope retrieval by boiling the slides in antigen retrieval buffer.

Staining:

Block endogenous peroxidase activity with hydrogen peroxide.

Block non-specific antibody binding with blocking serum.

Incubate with the primary antibody.

Incubate with the biotinylated secondary antibody.

Incubate with streptavidin-HRP.

Develop the color with DAB substrate.

Counterstaining and Mounting:
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Counterstain with hematoxylin.

Dehydrate the slides through an ethanol series and xylene.

Mount with a coverslip.

Analysis:

Examine the slides under a microscope to assess the intensity and localization of the

staining.

Conclusion and Future Directions
The distinct roles of AKT1, AKT2, and AKT3 in cancer biology underscore the importance of an

isoform-specific perspective in both basic research and clinical drug development. While pan-

AKT inhibitors have shown some promise, their clinical utility has been hampered by toxicity

and limited efficacy, likely due to the inhibition of isoforms with tumor-suppressive functions in

certain contexts. The development of highly selective inhibitors for each isoform is a critical

next step.[16] Future research should focus on further elucidating the unique downstream

substrates and interacting partners of each isoform to fully understand their specific

contributions to different cancer phenotypes. This knowledge will be instrumental in designing

more effective and less toxic therapeutic strategies that target the specific AKT isoform driving

a particular malignancy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. AKT1 Transcriptomic Landscape in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

3. AKT1 inhibits epithelial-to-mesenchymal transition in breast cancer through
phosphorylation-dependent Twist1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 19 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8349788/
https://www.benchchem.com/product/b12397698?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/The-frequency-of-different-mutation-types-of-A-AKT-B-AKT1-AKT2-and-AKT3-in-the-two_fig2_350697438
https://pmc.ncbi.nlm.nih.gov/articles/PMC9332453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4794388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4794388/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Akt kinases in breast cancer and the results of adjuvant therapy - PMC
[pmc.ncbi.nlm.nih.gov]

5. spandidos-publications.com [spandidos-publications.com]

6. The PTEN-AKT3 Signaling Cascade as a Therapeutic Target in Melanoma - PMC
[pmc.ncbi.nlm.nih.gov]

7. Deregulated Akt3 activity promotes development of malignant melanoma - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. aacrjournals.org [aacrjournals.org]

9. Targeting Akt3 Signaling in Malignant Melanoma Using Isoselenocyanates - PMC
[pmc.ncbi.nlm.nih.gov]

10. Prevalence and spectrum of AKT1, PIK3CA, PTEN and TP53 somatic mutations in
Chinese breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

11. AKT in cancer: new molecular insights and advances in drug development - PMC
[pmc.ncbi.nlm.nih.gov]

12. AKT3 - My Cancer Genome [mycancergenome.org]

13. cuk.elsevierpure.com [cuk.elsevierpure.com]

14. AKT2 AKT serine/threonine kinase 2 [Homo sapiens (human)] - Gene - NCBI
[ncbi.nlm.nih.gov]

15. Genomically amplified Akt3 activates DNA repair pathway and promotes glioma
progression - PMC [pmc.ncbi.nlm.nih.gov]

16. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC
[pmc.ncbi.nlm.nih.gov]

17. promega.jp [promega.jp]

18. promega.com [promega.com]

19. resources.novusbio.com [resources.novusbio.com]

20. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments
[experiments.springernature.com]

21. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking,
Co-Immunoprecipitation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

22. [PDF] Effective Identification of Akt Interacting Proteins by Two-Step Chemical
Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | Semantic Scholar
[semanticscholar.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 19 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC154147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC154147/
https://www.spandidos-publications.com/10.3892/ijo.2017.3961
https://pmc.ncbi.nlm.nih.gov/articles/PMC3610526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3610526/
https://pubmed.ncbi.nlm.nih.gov/15466193/
https://pubmed.ncbi.nlm.nih.gov/15466193/
https://aacrjournals.org/cancerres/article-pdf/64/19/7002/2518836/zch01904007002.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2766355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2766355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6136723/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6136723/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5137819/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5137819/
https://www.mycancergenome.org/content/gene/akt3/
https://cuk.elsevierpure.com/en/publications/mutational-analysis-of-akt1-akt2-and-akt3-genes-in-common-human-c/
https://www.ncbi.nlm.nih.gov/gene/208
https://www.ncbi.nlm.nih.gov/gene/208
https://pmc.ncbi.nlm.nih.gov/articles/PMC4371922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4371922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8349788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8349788/
https://www.promega.jp/-/media/files/resources/protocols/kinase-enzyme-appnotes/AKT1-kinase-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/product-information-sheets/n/akt1-datasheet-h019-3.pdf?rev=e544e02396254ee6954c09652d2ebe3e&sc_lang=en
https://resources.novusbio.com/manual/Manual-KA0885-2270442.pdf
https://experiments.springernature.com/articles/10.1385/1-59259-377-1:137
https://experiments.springernature.com/articles/10.1385/1-59259-377-1:137
https://pmc.ncbi.nlm.nih.gov/articles/PMC3629208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3629208/
https://www.semanticscholar.org/paper/Effective-Identification-of-Akt-Interacting-by-and-Huang-Kim/6f98185cc5d92b35119aea4fb201d54783774d7d
https://www.semanticscholar.org/paper/Effective-Identification-of-Akt-Interacting-by-and-Huang-Kim/6f98185cc5d92b35119aea4fb201d54783774d7d
https://www.semanticscholar.org/paper/Effective-Identification-of-Akt-Interacting-by-and-Huang-Kim/6f98185cc5d92b35119aea4fb201d54783774d7d
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


23. Effective identification of Akt interacting proteins by two-step chemical crosslinking, co-
immunoprecipitation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

24. researchgate.net [researchgate.net]

25. Akt2 and Akt3 play a pivotal role in malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

26. creative-diagnostics.com [creative-diagnostics.com]

27. Immunohistochemistry (IHC) protocol [hellobio.com]

To cite this document: BenchChem. [The Role of AKT Isoforms in Cancer: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12397698#role-of-akt-isoforms-in-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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